

Application Notes and Protocols for AN3661 in In Vivo Mouse Models

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Compound of Interest

Compound Name: AN3661

Cat. No.: B1392757

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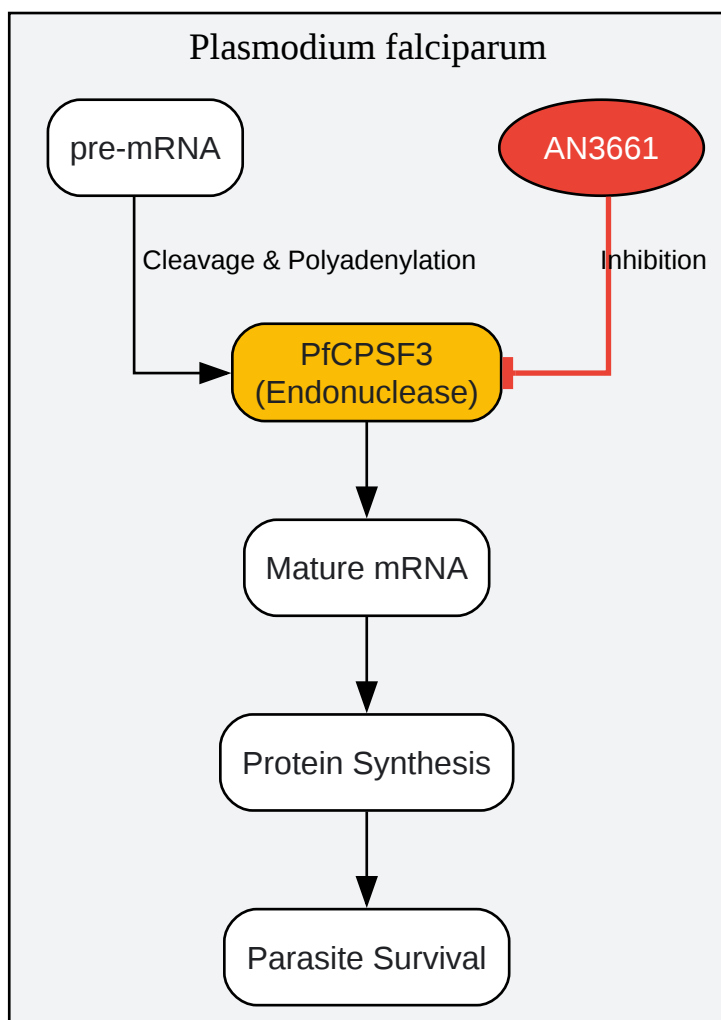
For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel benzoxaborole-based antimalarial compound with potent activity against *Plasmodium falciparum* and other *Plasmodium* species. It exhibits a novel mechanism of action by targeting the *P. falciparum* cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme in the parasite's pre-mRNA processing.^{[1][2][3][4]} This document provides detailed experimental protocols for evaluating the in vivo efficacy of **AN3661** in two standard murine models of malaria: the *Plasmodium berghei* model in immunocompetent mice and the *Plasmodium falciparum* model in humanized immunodeficient mice.

Mechanism of Action: Targeting PfCPSF3

AN3661 inhibits PfCPSF3, a key endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.^[5] This complex is crucial for the 3'-end processing of pre-messenger RNA (pre-mRNA), a vital step for producing mature, functional mRNA. By binding to the active site of PfCPSF3, **AN3661** blocks the cleavage and subsequent polyadenylation of parasite pre-mRNAs.^{[3][6]} This disruption of mRNA maturation leads to a loss of essential protein translation, ultimately resulting in parasite death.^{[3][6]} The inhibitory effect is most pronounced during the trophozoite stage of the parasite's asexual life cycle.^[7]



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Figure 1: Mechanism of action of **AN3661** targeting PfCPSF3.

Experimental Protocols

In Vivo Efficacy Assessment in a *Plasmodium berghei* Mouse Model

This protocol describes a standard 4-day suppressive test to evaluate the efficacy of **AN3661** against *P. berghei* in an immunocompetent mouse strain.

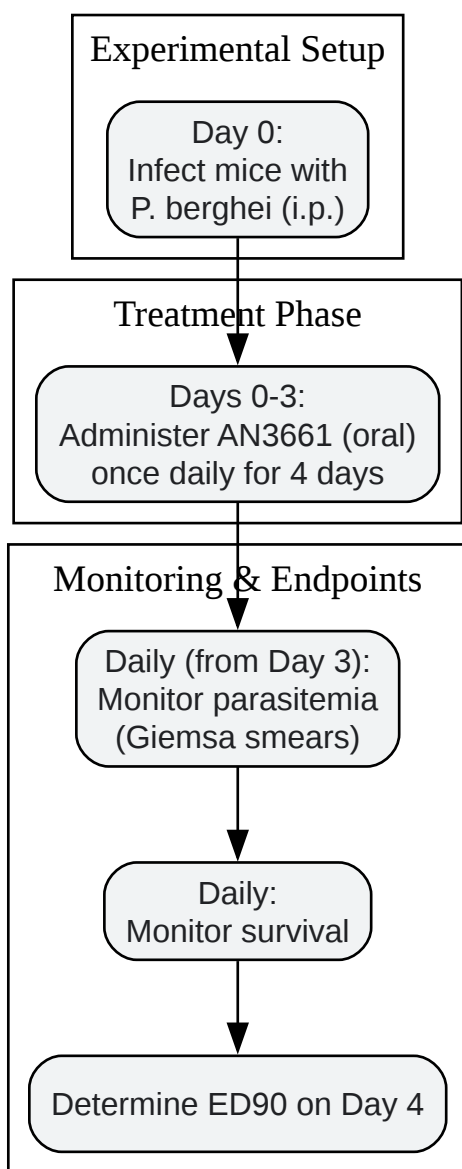
Materials:

- Mice: Female Swiss Webster or ICR mice (4-5 weeks old, 25-30 g).[8][9]
- Parasite: *Plasmodium berghei* ANKA strain (a chloroquine-sensitive strain is often used).[9] A transgenic line expressing luciferase (e.g., PbGFP-Luccon) can be used for bioluminescence imaging.[1]
- Compound: **AN3661**.
- Vehicle: To be determined based on the solubility of **AN3661** (e.g., corn oil with 0.5% DMSO).
- Positive Control: Chloroquine (20 mg/kg for intraperitoneal or 40 mg/kg for oral administration).[1]
- Equipment: Standard animal housing facilities, oral gavage needles, syringes, microscope, glass slides, Giemsa stain, and, if applicable, an in vivo imaging system (IVIS).

Procedure:

- Parasite Preparation and Infection:
 - Maintain the *P. berghei* ANKA strain through serial passage in donor mice.
 - On Day 0, infect experimental mice via intraperitoneal (i.p.) injection with 0.2 mL of diluted infected blood containing 2×10^7 parasitized red blood cells (PRBCs).[9] Alternatively, an inoculum of 10^3 PRBCs can be used.[1]
 - A control group should receive an equivalent volume of uninfected red blood cells.[9]
- Drug Administration:
 - Prepare a stock solution of **AN3661** in the chosen vehicle.
 - Beginning on the day of infection (Day 0), administer **AN3661** orally once daily for 4 consecutive days (Day 0 to Day 3).[7]
 - Administer the vehicle to the control group and chloroquine to the positive control group following the same schedule.

- Monitoring Parasitemia and Survival:
 - Starting on Day 3 post-infection, prepare thin blood smears from the tail vein of each mouse.
 - Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells per 1,000 red blood cells under a microscope.
 - Continue daily monitoring of parasitemia and survival until the experiment's endpoint (e.g., when parasitemia in control mice reaches a predetermined level, typically >35%, or as per ethical guidelines).^[9] Mice with parasitemia exceeding 50% should be euthanized.^[7]
- Data Analysis:
 - Calculate the mean parasitemia for each group at each time point.
 - Determine the 90% effective dose (ED90) on Day 4, which is the dose required to suppress parasitemia by 90% compared to the vehicle-treated control group.^[7]
 - Plot survival curves for each group.



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Figure 2: Experimental workflow for the *P. berghei* model.

In Vivo Efficacy Assessment in a Plasmodium falciparum Humanized Mouse Model

This protocol is for evaluating **AN3661** against human-specific *P. falciparum* using immunodeficient mice engrafted with human red blood cells.

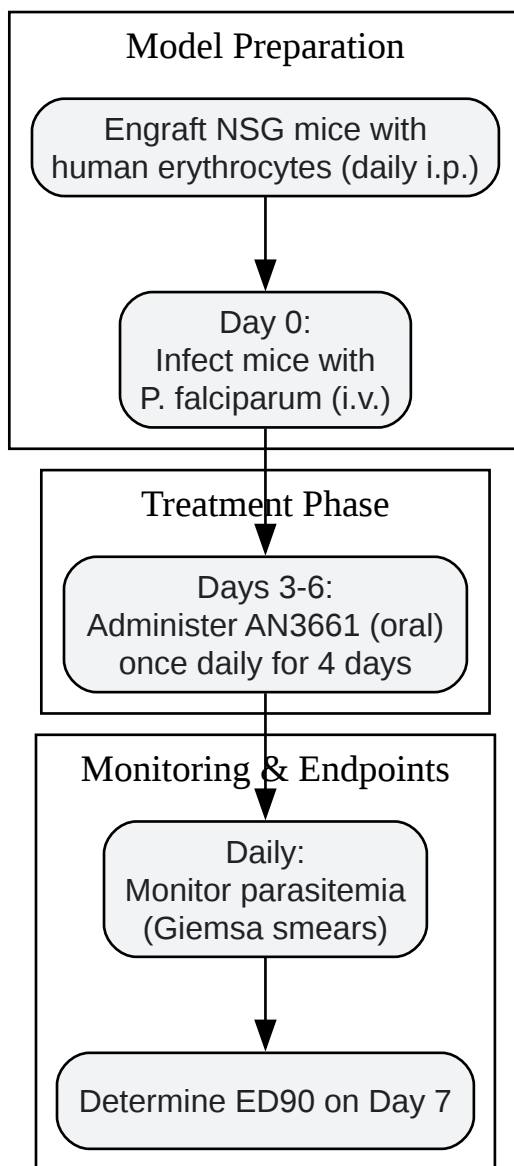
Materials:

- Mice: Severely immunodeficient mice, such as NODscidIL-2Rnull (NSG) mice.[\[7\]](#)[\[10\]](#)
- Human Red Blood Cells (huRBCs): Sourced from healthy donors.
- Parasite: *Plasmodium falciparum* strains (e.g., multidrug-resistant W2 or 3D7).
- Compound: **AN3661**.
- Vehicle: Appropriate vehicle for oral administration.
- Equipment: As listed for the *P. berghei* model.

Procedure:

- Humanized Mouse Preparation:
 - Engraft NSG mice with human erythrocytes. This is typically achieved through daily i.p. injections of huRBCs.[\[10\]](#)
 - Monitor the level of circulating huRBCs in the mice.
- Parasite Infection:
 - Once a stable engraftment of huRBCs is achieved (e.g., >40% circulating huRBCs), infect the mice intravenously with approximately 2×10^7 *P. falciparum*-infected huRBCs.[\[7\]](#)
- Drug Administration:
 - For an established infection model, begin treatment on Day 3 post-infection.
 - Administer **AN3661** orally once daily for 4 consecutive days (Day 3 to Day 6).[\[7\]](#)
 - Include vehicle-treated control and positive control groups.
- Monitoring and Data Analysis:
 - Monitor parasitemia daily using Giemsa-stained blood smears.
 - Calculate the mean parasitemia for each group.

- Determine the ED90 on Day 4 after the initiation of treatment (Day 7 of the experiment).[7]



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Figure 3: Workflow for the *P. falciparum* humanized mouse model.

Data Presentation

The following tables summarize the reported efficacy data for **AN3661** in the described murine models.

Table 1: In Vitro and Ex Vivo Activity of **AN3661**

Parasite Strain/Isolate	IC50 (nM)
P. falciparum Laboratory Strains (mean)	32
Ugandan Field Isolates (mean ex vivo)	64

Data sourced from[\[3\]](#)[\[4\]](#)[\[11\]](#)

Table 2: In Vivo Efficacy of **AN3661** in Murine Malaria Models

Mouse Model	Parasite	Administration Route	Dosing Regimen	Efficacy Endpoint (Day 4)	ED90 (mg/kg)
Immunocompetent Mice	P. berghei	Oral	Once daily for 4 days	Parasitemia reduction	0.34
Humanized NSG Mice	P. falciparum	Oral	Once daily for 4 days	Parasitemia reduction	0.57

Data sourced from[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[11\]](#)

Table 3: Survival Data for **AN3661** in P. berghei-Infected Mice

Treatment Group (mg/kg/day)	Outcome
Vehicle Control	No extended survival
50	Extended survival
100	Extended survival
200	Long-term cures

Data sourced from[\[7\]](#)

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